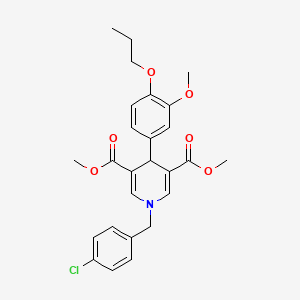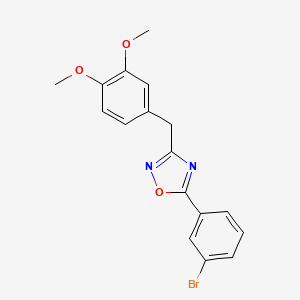![molecular formula C25H23N3OS B11210781 3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11210781.png)
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a cyclopenta[b]thieno[3,2-e]pyridine core, which is a fused ring system combining cyclopentane, thiophene, and pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[b]thieno[3,2-e]pyridine core, followed by the introduction of amino and carboxamide groups. Common reagents and catalysts used in these reactions include:
Cyclization agents: To form the fused ring system.
Amination reagents: Such as ammonia or amines for introducing the amino group.
Carboxylation reagents: Such as carbon dioxide or carboxylic acids for introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide analogs: Compounds with similar structures but different functional groups.
Other heterocyclic compounds: Such as pyridines, thiophenes, and cyclopentanes.
Uniqueness
This compound is unique due to its specific combination of functional groups and fused ring system, which may confer distinct chemical and biological properties.
特性
分子式 |
C25H23N3OS |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
6-amino-N-(3-methylphenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c1-14-9-11-16(12-10-14)20-18-7-4-8-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-6-3-5-15(2)13-17/h3,5-6,9-13H,4,7-8,26H2,1-2H3,(H,27,29) |
InChIキー |
ZOKXMIRTHVEYNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC(=C5)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210698.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11210703.png)


![6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide](/img/structure/B11210720.png)
![2-[(3-bromobenzyl)sulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11210729.png)
![1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]-](/img/structure/B11210735.png)
![N,N-diethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210737.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B11210748.png)


![Diethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210765.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210774.png)
![5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210778.png)
